molecular formula C8H7Cl2NS B156519 N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride CAS No. 10218-95-8

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride

Cat. No.: B156519
CAS No.: 10218-95-8
M. Wt: 220.12 g/mol
InChI Key: OPKGEGFTMBPCTO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride: is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group attached to a 4-chlorophenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride typically involves the reaction of 4-chloroaniline with methyl isothiocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with thionyl chloride to form the desired thiocarbamoyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiocarbamoyl group can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-(4-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Major Products:

    Substitution Products: Various substituted thiocarbamoyl derivatives.

    Oxidation Products: Oxidized forms of the thiocarbamoyl group.

    Reduction Products: Reduced forms of the thiocarbamoyl group.

    Hydrolysis Products: N-(4-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Typically includes 4-chlorobenzoic acid or related chlorinated aromatic compounds.
  • Reagents : Utilizes thiocarbamoyl chloride and other nucleophiles to introduce the thiocarbamoyl group.
  • Methodology : The synthesis often involves nucleophilic substitution reactions, followed by purification processes such as recrystallization or chromatography.

Research has indicated that N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride exhibits notable biological activities, particularly in the realm of medicinal chemistry.

Antiviral Activity

A study synthesized several derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, which revealed that compounds containing the 4-chlorophenyl moiety showed antiviral properties against the Tobacco Mosaic Virus (TMV). Compounds derived from this class demonstrated approximately 50% inhibition of TMV, suggesting that the inclusion of the 4-chlorophenyl group may enhance antiviral efficacy .

Anticancer Potential

Another study focused on compounds related to N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their ability to inhibit kinases associated with glioma growth. The findings indicated that certain derivatives exhibited significant inhibitory activity against AKT2/PKBβ, a critical pathway in cancer progression. This suggests that modifications to the core structure of this compound could yield potent anticancer agents .

Agricultural Applications

The compound's structural features make it a candidate for developing agrochemicals. Its potential use as an herbicide or pesticide can be investigated due to its ability to inhibit specific biological pathways in plants or pathogens.

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityN-(4-Chlorophenyl) pyrano[2,3-c]pyrazoles inhibited glioma cell growth via AKT2/PKBβ inhibition.
Antiviral ActivityDerivatives exhibited ~50% TMV inhibition; indicating potential for developing antiviral agents.
Synthesis ProcessesDetailed methods for synthesizing related compounds with pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    N-(4-Chlorophenyl)-N-methylthiourea: Similar structure but with a thiourea group instead of a thiocarbamoyl chloride.

    N-(4-Chlorophenyl)-N-methylcarbamate: Contains a carbamate group instead of a thiocarbamoyl chloride.

    N-(4-Chlorophenyl)-N-methylsulfonamide: Features a sulfonamide group.

Uniqueness: N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride is unique due to its specific reactivity and ability to form covalent bonds with biological molecules. This makes it a valuable tool in medicinal chemistry and biological research for studying enzyme inhibition and protein modification.

Biological Activity

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₈H₈ClN₃OS
  • CAS Number : Not specified in the sources.

The compound features a thiocarbamoyl group that is known for its reactivity towards nucleophiles, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological molecules through the thiocarbamoyl group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can disrupt normal cellular functions. The following mechanisms have been proposed:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and function.
  • Anticancer Activity : It may inhibit specific pathways involved in cancer cell proliferation and survival, possibly through the modulation of protein kinases involved in cell signaling.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound demonstrate a range of antimicrobial activities. For instance:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Related Thioamide DerivativesVarious bacteria16-64 µg/mL

These findings suggest that the presence of the chlorophenyl group enhances the antimicrobial efficacy of the compound.

Anticancer Activity

Case studies have explored the anticancer potential of related compounds. For example:

  • A study on derivatives of thiocarbamoyl chlorides showed promising results against various cancer cell lines, including breast and lung cancer. The compounds exhibited IC50 values ranging from 10 to 30 µM, indicating effective cytotoxicity.
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast)15
This compoundA549 (lung)20

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It showed superior efficacy against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Mechanism : A recent investigation focused on its effects on apoptosis in cancer cells. The compound induced significant apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Safety and Toxicity

Toxicological assessments indicate that while this compound shows promising biological activity, it also poses certain risks:

  • Acute Toxicity : Moderate toxicity was observed in animal models at high doses, necessitating careful evaluation during drug development.
  • Genotoxicity : Preliminary tests suggest that the compound does not exhibit mutagenic properties under standard Ames test conditions.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGEGFTMBPCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374041
Record name ST51041513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10218-95-8
Record name ST51041513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10218-95-8
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